Daptomycin is derived from the fermentation of the soil bacterium Streptomyces roseosporus and was first discovered in the late 1980s. It belongs to the class of antibiotics known as lipopeptides, characterized by a peptide core linked to a lipid tail. This structural feature is crucial for its antibacterial activity, allowing it to interact with bacterial membranes effectively . Daptomycin is classified as a bactericidal antibiotic, primarily targeting aerobic and anaerobic Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.
The synthesis of daptomycin has been a subject of extensive research due to its complex structure. Several methods have been developed:
These methods highlight the complexity of synthesizing daptomycin due to its non-proteinogenic amino acids and cyclic structure.
Daptomycin has a unique molecular structure characterized by a cyclic depsipeptide framework consisting of 13 amino acids and a lipid tail. The molecular formula is , with a molecular weight of approximately 1,505 Da. The structure includes two non-proteinogenic amino acids: kynurenine and 3-methylglutamic acid, which contribute to its biological activity . The cyclic nature is critical for its interaction with bacterial membranes.
Daptomycin undergoes several chemical reactions that are integral to its function:
The mechanism of action of daptomycin is multifaceted:
Daptomycin exhibits several notable physical and chemical properties:
These properties are essential for its formulation as an injectable antibiotic used in clinical settings.
Daptomycin is primarily used in clinical settings for treating severe infections caused by Gram-positive bacteria, especially those resistant to other antibiotics:
Daptomycin is synthesized by a giant NRPS assembly line encoded within the dpt gene cluster (dptA, dptBC, dptD) of Streptomyces roseosporus. This enzymatic machinery operates via a thiotemplate mechanism, where three multimodular synthetases (DptA, DptBC, DptD) sequentially activate, modify, and condense 13 amino acid substrates into the cyclic lipopeptide backbone. Each module minimally contains an adenylation (A) domain for amino acid selection and activation, a peptidyl carrier protein (PCP) domain for thioester tethering of intermediates, and a condensation (C) domain for peptide bond formation [1] [4] [10].
The dpt cluster spans ~128 kb and includes genes encoding the NRPS subunits, tailoring enzymes (dptI, dptJ), regulators (dptR1, dptR2, dptR3), and resistance elements (dptH). Key modifications embedded in the NRPS assembly include:
The NRPS comprises 13 modules distributed across three subunits:
Table 1: NRPS Module Organization in Daptomycin Biosynthesis
| Subunit | Module | Domains | Amino Acid Incorporated | Key Modifications |
|---|---|---|---|---|
| DptA | 1 | CIII-A-PCP | L-Trp | Initiation with decanoic acid |
| 2 | C-A-PCP-E | L-Asn | Epimerization to D-Asn | |
| 3 | C-A-PCP | Asp | None | |
| DptBC | 4 | C-A-PCP | Thr | None |
| ... | ... | ... | ... | |
| 11 | C-A-PCP-E | L-Ser | Epimerization to D-Ser | |
| DptD | 12 | C-A-PCP | 3mGlu | Methylation by DptI |
| 13 | C-A-PCP | Kyn | Oxidation by DptJ | |
| TE | Thioesterase | N/A | Cyclization (Thr4-Kyn13) |
The N-terminal decanoyl moiety is appended via a dissociated initiation system:
Table 2: Engineered Lipopeptides via Combinatorial Biosynthesis
| Engineering Strategy | Structural Modification | Bioactivity Outcome |
|---|---|---|
| DptBC Module 5 swap (A54145) | Orn6 → Asn6 | Activity similar to daptomycin vs. Gram(+) |
| DptBC Module 8 swap (A54145) | Asp9 → Asn9 | Reduced activity vs. S. aureus |
| dptD replacement with lptD | 3mGlu12→Glu12; Kyn13→Trp13 | Enhanced activity vs. E. coli imp mutants |
| dptI deletion + lptD swap | 3mGlu12→Glu12; Kyn13→Trp13; no methylation | Variable activity spectrum |
Precursor-directed biosynthesis and A-domain engineering enable incorporation of non-native residues:
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: